molecular formula C10H6F6N4O3 B12333603 (2Z,4Z)-1,1,1,5,5,5-hexafluoro-4-[2-(3-nitropyridin-2-yl)hydrazin-1-ylidene]pent-2-en-2-ol

(2Z,4Z)-1,1,1,5,5,5-hexafluoro-4-[2-(3-nitropyridin-2-yl)hydrazin-1-ylidene]pent-2-en-2-ol

Cat. No.: B12333603
M. Wt: 344.17 g/mol
InChI Key: VYLHYIFFUWAAKZ-XQRVVYSFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z,4Z)-1,1,1,5,5,5-Hexafluoro-4-[2-(3-nitropyridin-2-yl)hydrazin-1-ylidene]pent-2-en-2-ol is a complex organic compound characterized by its unique structure, which includes hexafluorinated carbon atoms and a nitropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,4Z)-1,1,1,5,5,5-hexafluoro-4-[2-(3-nitropyridin-2-yl)hydrazin-1-ylidene]pent-2-en-2-ol typically involves multiple steps. One common approach starts with the preparation of the nitropyridine derivative, followed by the introduction of the hexafluorinated carbon chain. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(2Z,4Z)-1,1,1,5,5,5-Hexafluoro-4-[2-(3-nitropyridin-2-yl)hydrazin-1-ylidene]pent-2-en-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the nitro group, potentially leading to the formation of amines.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different fluorinated derivatives, while reduction could produce amine-containing compounds.

Scientific Research Applications

Chemistry

In chemistry, (2Z,4Z)-1,1,1,5,5,5-hexafluoro-4-[2-(3-nitropyridin-2-yl)hydrazin-1-ylidene]pent-2-en-2-ol is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound may be used to study the effects of fluorinated compounds on biological systems. Its interactions with enzymes and other biomolecules can provide insights into the role of fluorine in biological processes.

Medicine

In medicine, the compound’s potential as a drug candidate is explored due to its unique properties. It may serve as a lead compound for developing new pharmaceuticals with specific biological activities.

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of (2Z,4Z)-1,1,1,5,5,5-hexafluoro-4-[2-(3-nitropyridin-2-yl)hydrazin-1-ylidene]pent-2-en-2-ol involves its interaction with specific molecular targets. The compound’s fluorinated structure allows it to interact with enzymes and receptors in unique ways, potentially inhibiting or activating specific pathways. The nitropyridine moiety may also play a role in its biological activity, contributing to its overall mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    (2Z,4Z)-1,1,1,5,5,5-Hexafluoro-4-[2-(3-nitrophenyl)hydrazin-1-ylidene]pent-2-en-2-ol: Similar structure but with a nitrophenyl group instead of a nitropyridine.

    (2Z,4Z)-1,1,1,5,5,5-Hexafluoro-4-[2-(3-aminopyridin-2-yl)hydrazin-1-ylidene]pent-2-en-2-ol: Similar structure but with an amino group instead of a nitro group.

Uniqueness

The uniqueness of (2Z,4Z)-1,1,1,5,5,5-hexafluoro-4-[2-(3-nitropyridin-2-yl)hydrazin-1-ylidene]pent-2-en-2-ol lies in its combination of a hexafluorinated carbon chain and a nitropyridine moiety. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H6F6N4O3

Molecular Weight

344.17 g/mol

IUPAC Name

(Z)-1,1,1,5,5,5-hexafluoro-4-[2-(3-nitropyridin-2-yl)hydrazinyl]pent-3-en-2-one

InChI

InChI=1S/C10H6F6N4O3/c11-9(12,13)6(4-7(21)10(14,15)16)18-19-8-5(20(22)23)2-1-3-17-8/h1-4,18H,(H,17,19)/b6-4-

InChI Key

VYLHYIFFUWAAKZ-XQRVVYSFSA-N

Isomeric SMILES

C1=CC(=C(N=C1)NN/C(=C\C(=O)C(F)(F)F)/C(F)(F)F)[N+](=O)[O-]

Canonical SMILES

C1=CC(=C(N=C1)NNC(=CC(=O)C(F)(F)F)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.